molecular formula C14H8ClNO3 B8041173 (4-Chlorophenyl) 1,3-benzoxazole-2-carboxylate

(4-Chlorophenyl) 1,3-benzoxazole-2-carboxylate

Cat. No.: B8041173
M. Wt: 273.67 g/mol
InChI Key: LZZRQXCCMSNPOE-UHFFFAOYSA-N
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Description

(4-Chlorophenyl) 1,3-benzoxazole-2-carboxylate is a chemical compound belonging to the benzoxazole family. Benzoxazoles are heterocyclic compounds containing both nitrogen and oxygen within a five-membered ring fused to a benzene ring. This particular compound features a 4-chlorophenyl group attached to the benzoxazole ring, which imparts unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (4-chlorophenyl) 1,3-benzoxazole-2-carboxylate typically involves the following steps:

  • Formation of Benzoxazole Core:

      Starting Materials: 2-aminophenol and a carboxylic acid derivative.

      Reaction Conditions: Cyclization reaction under acidic or basic conditions, often using a dehydrating agent like phosphorus oxychloride or polyphosphoric acid.

      Example Reaction: 2-aminophenol reacts with 4-chlorobenzoic acid in the presence of phosphorus oxychloride to form the benzoxazole core.

  • Esterification:

      Starting Materials: Benzoxazole-2-carboxylic acid and an alcohol.

      Reaction Conditions: Esterification using a catalyst such as sulfuric acid or a coupling reagent like dicyclohexylcarbodiimide.

      Example Reaction: Benzoxazole-2-carboxylic acid reacts with 4-chlorophenol in the presence of dicyclohexylcarbodiimide to form this compound.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Optimization of Reaction Conditions: Ensuring high yield and purity by optimizing temperature, pressure, and reaction time.

    Use of Continuous Flow Reactors: For efficient and scalable production.

    Purification: Techniques such as recrystallization, distillation, or chromatography to achieve the desired purity.

Types of Reactions:

  • Substitution Reactions:

      Example: Nucleophilic substitution at the 4-chlorophenyl group.

      Reagents: Nucleophiles like amines or thiols.

      Conditions: Often carried out in polar aprotic solvents like dimethylformamide.

  • Oxidation Reactions:

      Example: Oxidation of the benzoxazole ring.

      Reagents: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

      Conditions: Typically performed under acidic or basic conditions.

  • Reduction Reactions:

      Example: Reduction of the carboxylate group to an alcohol.

      Reagents: Reducing agents like lithium aluminum hydride or sodium borohydride.

      Conditions: Conducted in anhydrous solvents like tetrahydrofuran.

Major Products:

    Substitution Products: Depending on the nucleophile used, various substituted derivatives can be formed.

    Oxidation Products: Oxidized derivatives of the benzoxazole ring.

    Reduction Products: Alcohol derivatives from the reduction of the carboxylate group.

Scientific Research Applications

(4-Chlorophenyl) 1,3-benzoxazole-2-carboxylate has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Explored for its anticancer activity, particularly against colorectal carcinoma cells.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of (4-chlorophenyl) 1,3-benzoxazole-2-carboxylate involves:

    Molecular Targets: Interaction with specific enzymes or receptors in biological systems.

    Pathways: Modulation of signaling pathways involved in cell proliferation, apoptosis, or microbial inhibition.

    Example: In anticancer research, it may inhibit key enzymes involved in DNA replication or repair, leading to cell cycle arrest and apoptosis.

Comparison with Similar Compounds

  • (4-Methylphenyl) 1,3-benzoxazole-2-carboxylate
  • (4-Nitrophenyl) 1,3-benzoxazole-2-carboxylate
  • (4-Methoxyphenyl) 1,3-benzoxazole-2-carboxylate

Comparison:

  • Unique Properties: The presence of the 4-chlorophenyl group in (4-chlorophenyl) 1,3-benzoxazole-2-carboxylate imparts distinct electronic and steric effects, influencing its reactivity and biological activity.
  • Biological Activity: Compared to its analogs, the 4-chlorophenyl derivative may exhibit enhanced antimicrobial or anticancer properties due to the electron-withdrawing nature of the chlorine atom.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique characteristics

Properties

IUPAC Name

(4-chlorophenyl) 1,3-benzoxazole-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8ClNO3/c15-9-5-7-10(8-6-9)18-14(17)13-16-11-3-1-2-4-12(11)19-13/h1-8H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZZRQXCCMSNPOE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(O2)C(=O)OC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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